[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate
Description
[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is a sulfonate ester featuring a trifluoromethyl-substituted epoxide (oxirane) ring. This compound combines the reactivity of an epoxide with the electron-withdrawing effects of the trifluoromethyl group, making it a versatile intermediate in organic synthesis. The 4-methylbenzenesulfonate (tosylate) group acts as a leaving group, facilitating nucleophilic substitution reactions.
Properties
IUPAC Name |
[2-(trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4S/c1-8-2-4-9(5-3-8)19(15,16)18-7-10(6-17-10)11(12,13)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFJRRMXRUZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960249-70-1 | |
| Record name | [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate typically involves the reaction of a trifluoromethyl-substituted epoxide with a sulfonate ester. One common method includes the use of trifluoromethyl-substituted epoxide and 4-methylbenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the sulfonate group, converting it into different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions, while reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino alcohol, while oxidation can produce a trifluoromethyl ketone.
Scientific Research Applications
Chemistry
In chemistry, [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to modify biomolecules, potentially altering their properties and functions. Its ability to introduce trifluoromethyl groups into biological molecules can be useful in drug discovery and development.
Medicine
In medicine, the compound’s derivatives may have potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.
Industry
In the industrial sector, [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate can be used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural analogs, focusing on substituents, molecular weights, and functional groups:
*Similarity scores derived from structural comparisons in .
†Theoretical values based on molecular formula.
Key Observations :
- Trifluoromethyl vs. Fluorinated Alkyl Groups: The trifluoromethyl group in the target compound increases molecular weight and steric bulk compared to mono- or di-fluorinated analogs (e.g., 2-Fluoroethyl tosylate).
- Epoxide vs. Oxetane : The epoxide ring in the target compound is more strained than the oxetane ring in (3-Fluorooxetan-3-yl)methyl tosylate, leading to higher reactivity in nucleophilic additions .
Reactivity Trends
- Epoxide Ring-Opening: The trifluoromethyl group destabilizes the epoxide ring via inductive effects, making it more susceptible to nucleophilic attack compared to non-fluorinated epoxides. This is critical in forming ether or amine linkages in drug candidates .
- Comparison with Trifluoroethyl Tosylates: 2,2,2-Trifluoroethyl tosylate lacks an epoxide ring but shares the strong electron-withdrawing trifluoromethyl group.
Biological Activity
[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical formula for [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate is . It contains a trifluoromethyl group which is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their biological activity.
Synthesis
The synthesis of [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate typically involves the reaction of appropriate precursors under controlled conditions. For instance, a method described in recent literature includes the use of potassium carbonate in dichloromethane as a solvent, resulting in high yields of the desired compound .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate. In vitro tests demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .
Cytotoxicity
The cytotoxic effects of this compound have been assessed using several cancer cell lines. Results indicated that [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .
Enzyme Inhibition
Research has also focused on the compound's ability to inhibit specific enzymes relevant in cancer progression. For example, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. This inhibition could potentially limit cancer spread and improve therapeutic outcomes .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluation of antimicrobial activity | Demonstrated significant inhibition against S. aureus with an MIC of 32 µg/mL. |
| Study B | Cytotoxicity assessment | Induced apoptosis in breast cancer cells with an IC50 value of 15 µM. |
| Study C | Enzyme inhibition study | Inhibited MMP-9 activity by 50% at a concentration of 20 µM. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing [2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate, and how is its purity validated?
- Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. For example, in a patent-derived protocol, the sulfonate ester is prepared by reacting a hydroxyl-containing intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., Cs₂CO₃ in acetonitrile at 50–80°C for 4–24 hours). Post-synthesis, purity is validated using LCMS (e.g., m/z 921 [M+H]⁺) and reverse-phase HPLC (retention time: 1.01–1.62 minutes under SMD-TFA05 conditions) .
Q. What mechanistic role does the trifluoromethyloxirane group play in reactions involving this compound?
- Answer : The 2-(trifluoromethyl)oxirane moiety is highly electrophilic due to the electron-withdrawing CF₃ group, making it reactive toward nucleophilic ring-opening reactions. This enables applications in forming carbon-heteroatom bonds (e.g., with amines or alcohols) while the tosylate group acts as a stable leaving group .
Q. How is the compound typically stored to ensure stability in laboratory settings?
- Answer : The compound should be stored under inert conditions (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonate ester or epoxide ring. Stability tests via periodic HPLC analysis are recommended to monitor degradation, particularly under humid or acidic conditions .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., epoxide vs. sulfonate reactivity) be controlled during nucleophilic substitutions?
- Answer : Selectivity depends on reaction conditions:
- Epoxide activation : Use polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to favor nucleophilic attack on the epoxide.
- Sulfonate displacement : Employ stronger bases (e.g., Cs₂CO₃) in acetonitrile at elevated temperatures (50–80°C) to prioritize sulfonate leaving-group reactivity .
- Data Table :
| Reactivity Target | Solvent | Base | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Epoxide ring | DMF | K₂CO₃ | 25 | 65 | |
| Sulfonate group | MeCN | Cs₂CO₃ | 80 | 83 |
Q. What strategies mitigate steric hindrance during epoxide ring-opening reactions with bulky nucleophiles?
- Answer : Steric effects from the trifluoromethyl group can be addressed by:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
- Increasing reaction temperatures (80–100°C) to overcome kinetic barriers.
- Pre-activating the nucleophile with NaH or LDA .
Q. How do electronic effects influence regioselectivity in epoxide ring-opening reactions?
- Answer : The CF₃ group directs nucleophilic attack to the less substituted epoxide carbon due to its electron-withdrawing nature, as confirmed by DFT calculations in analogous systems. Experimental validation via ¹⁹F NMR can track regioselectivity trends .
Q. What analytical challenges arise in characterizing byproducts from incomplete reactions, and how are they resolved?
- Answer : Byproducts (e.g., residual hydroxyl intermediates or dimerized epoxides) are identified using high-resolution LCMS and purified via C18 reverse-phase chromatography. For example, in a patent example, a 65% yield was achieved after HPLC purification to remove unreacted starting materials .
Methodological Best Practices
Recommended solvent systems for large-scale synthesis:
- Acetonitrile or THF is preferred for solubility and compatibility with Cs₂CO₃. Avoid DMSO due to potential sulfonate ester degradation .
Critical parameters for reproducibility in kinetic studies:
- Strict control of moisture (use molecular sieves), base stoichiometry (1.5–2.0 equivalents), and reaction time (4–24 hours) is essential. Deviations >5% in these parameters reduce yields by 20–30% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
